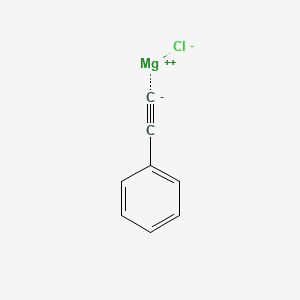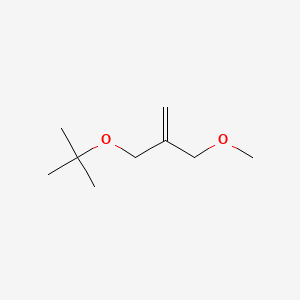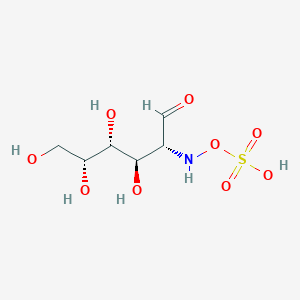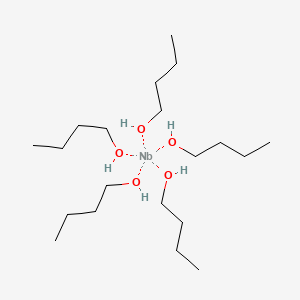
Phenylacetylenemagnesium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylacetylenemagnesium chloride is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This compound is particularly valuable for its reactivity with various electrophiles, making it a versatile tool in the synthesis of complex organic molecules .
準備方法
Synthetic Routes and Reaction Conditions
Phenylacetylenemagnesium chloride can be synthesized through the reaction of phenylacetylene with magnesium in the presence of anhydrous ether. The reaction typically proceeds as follows:
C6H5C≡CH+Mg→C6H5C≡CMgCl
This reaction requires a dry, inert atmosphere to prevent the magnesium from reacting with moisture or oxygen, which would deactivate the reagent .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors equipped with systems to maintain an inert atmosphere and control temperature .
化学反応の分析
Types of Reactions
Phenylacetylenemagnesium chloride undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Substitution Reactions: Can replace halides in organic molecules.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and halides. The reactions are typically carried out in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere to prevent the reagent from decomposing .
Major Products
The major products formed from reactions with this compound include secondary and tertiary alcohols, depending on the electrophile used. For example, the reaction with an aldehyde yields a secondary alcohol, while the reaction with a ketone yields a tertiary alcohol .
科学的研究の応用
Phenylacetylenemagnesium chloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of polymers, agrochemicals, and other industrial chemicals
作用機序
The mechanism of action of phenylacetylenemagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms a new carbon-carbon bond, which is the basis for its use in organic synthesis. The molecular targets and pathways involved depend on the specific electrophile and reaction conditions used .
類似化合物との比較
Similar Compounds
Phenylmagnesium chloride: Similar in structure but lacks the triple bond of phenylacetylenemagnesium chloride.
Ethynylmagnesium chloride: Contains an ethynyl group instead of a phenyl group.
Phenylacetylene: The parent compound without the magnesium chloride component
Uniqueness
This compound is unique due to its combination of a phenyl group and a triple bond, which provides distinct reactivity compared to other Grignard reagents. This makes it particularly useful for synthesizing molecules with complex structures and multiple functional groups .
特性
分子式 |
C8H5ClMg |
|---|---|
分子量 |
160.88 g/mol |
IUPAC名 |
magnesium;ethynylbenzene;chloride |
InChI |
InChI=1S/C8H5.ClH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-7H;1H;/q-1;;+2/p-1 |
InChIキー |
NMKHBPSRXVPYOJ-UHFFFAOYSA-M |
正規SMILES |
[C-]#CC1=CC=CC=C1.[Mg+2].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Acetamide, N-[3-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]phenyl]-](/img/structure/B13808357.png)
![[2-[(8R,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13808361.png)


![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B13808375.png)
![[(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane](/img/structure/B13808377.png)


![2-[butyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B13808400.png)
![Sodium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13808402.png)
